tert-Butyl 4-bromo-2-hydroxybenzoate
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Overview
Description
“tert-Butyl 4-bromo-2-hydroxybenzoate” is a chemical compound with the CAS Number: 889858-09-7 . It has a molecular weight of 273.13 and is typically in liquid form . It is used as a building block for the synthesis of various biologically active compounds .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H13BrO3 . The structure contains a total of 28 bonds, including 15 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 aromatic hydroxyl .Physical and Chemical Properties Analysis
“this compound” has a density of 1.4±0.1 g/cm3 . It has a boiling point of 316.3±22.0 °C at 760 mmHg . The compound is typically stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of 3,5-Di-tert-butyl-4-hydroxybenzoic Acid : This compound was synthesized with a 63.7% overall yield through treatment with bromine and oxidation by Jones reagent, demonstrating its potential in organic synthesis processes (Lai Yi, 2003).
- Bismuth-based Cyclic Synthesis : It can be produced under mild conditions in a cyclic process involving bismuth-based C-H bond activation and CO2 insertion chemistry (Douglas R. Kindra, W. Evans, 2014).
Metabolic Studies
- Metabolism in Rats and Humans : Studies have shown that major metabolites in rats include free and glucuronide forms, revealing differences in metabolism between rats and humans (J. W. Daniel, J. Gage, D. Jones, 1968).
Applications in Material Science
- Synthesis of Oxadiazoles and Antioxidant Activity : New 2,5-Di-substituted 1,3,4-Oxadiazoles bearing 2,6-Di-tert-butylphenol moieties were synthesized for evaluating their antioxidant properties (R. M. Shakir, A. Ariffin, M. Abdulla, 2014).
Catalysis and Chemical Reactions
- Deprotonation and Magnesium Complex Construction : Deprotonation attempts on imidazolium salt tethered by substituted phenol have been studied, contributing to the understanding of chemical reactions and complex formations (Daodong Zhang, H. Kawaguchi, 2006).
Environmental and Health Impact
Oxidation and Degradation Studies : Investigation of phenolic antioxidants' degradation during chlorination process provides insight into environmental and health impacts of such compounds (R. Rodil, J. B. Quintana, R. Cela, 2012).
Exposure Assessment : Study on synthetic phenolic antioxidants, including tert-Butyl 4-bromo-2-hydroxybenzoate, in urine for exposure assessment (Wei Wang, K. Kannan, 2019).
Magnetic and Structural Analysis
- Synthesis of Rare-Earth Metal Compounds : Compounds synthesized using this compound have been used to study the synthesis and magnetism of rare-earth metals (Munendra Yadav, A. Mondal, V. Mereacre, et al., 2015).
Biomedical Research
- In Vitro Cytotoxicity Studies : Triorganotin 3,5-Di-tert-butyl-4-hydroxybenzoates have been synthesized and characterized for their in vitro cytotoxicity against human tumor cell lines, indicating potential biomedical applications (Wenchao Ding, Zhi Liu, Laijin Tian, Xiangao Quan, 2012).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl 4-bromo-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO3/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6,13H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXVOGMSFFKAMS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C=C(C=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734674 |
Source
|
Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
889858-09-7 |
Source
|
Record name | 1,1-Dimethylethyl 4-bromo-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=889858-09-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl 4-bromo-2-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80734674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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